![molecular formula C23H23ClN6 B1663226 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)
1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML144 is a chemical compound known for its role as a GPR35 antagonist. GPR35 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes. ML144 has been identified as a high-affinity ligand for GPR35, making it a valuable tool in scientific research to study the functions and mechanisms of this receptor .
Aplicaciones Científicas De Investigación
ML144 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of GPR35 antagonists.
Biology: Employed in biological studies to investigate the role of GPR35 in various cellular processes.
Medicine: Potential therapeutic applications in diseases where GPR35 is implicated, such as inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs targeting GPR35 and related pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ML144 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for ML144 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as preparative liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
ML144 undergoes various types of chemical reactions, including:
Oxidation: ML144 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the functional groups of ML144.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .
Mecanismo De Acción
ML144 exerts its effects by binding to the GPR35 receptor, thereby inhibiting its activity. This antagonistic action blocks the downstream signaling pathways that are normally activated by GPR35. The molecular targets involved include various intracellular signaling proteins and pathways that regulate cellular responses such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
ML145: Another GPR35 antagonist with high affinity and selectivity.
CID-2286812: A compound structurally similar to ML144, also acting as a GPR35 antagonist.
Uniqueness of ML144
ML144 is unique due to its high affinity for GPR35 and its ability to selectively inhibit this receptor without affecting other similar receptors. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H23ClN6 |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-17-4-2-3-5-21(17)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-16-25-22)15-18-6-8-19(24)9-7-18/h2-9,14,16H,10-13,15H2,1H3 |
Clave InChI |
ODKPRIUYEYROGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Sinónimos |
1-(4-Chlorobenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; ML-144 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)
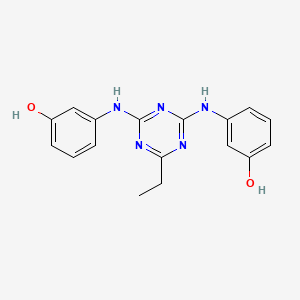
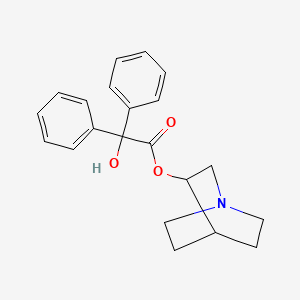

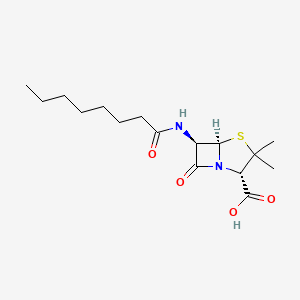
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
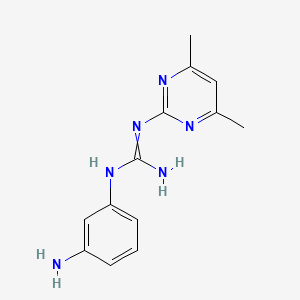
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
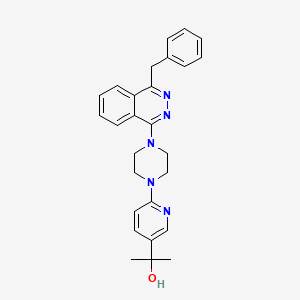

![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)